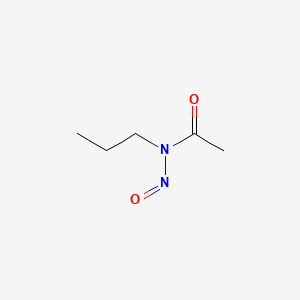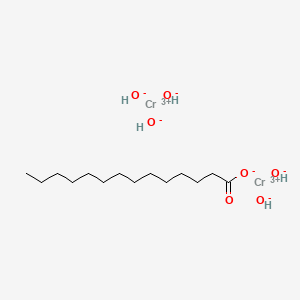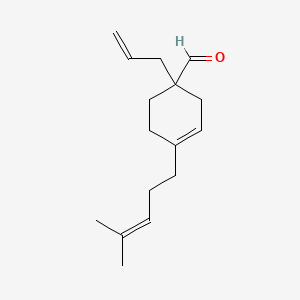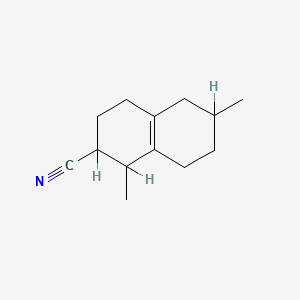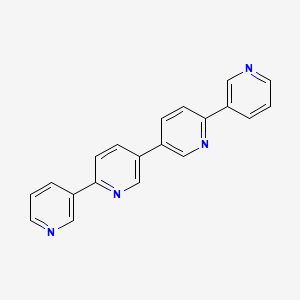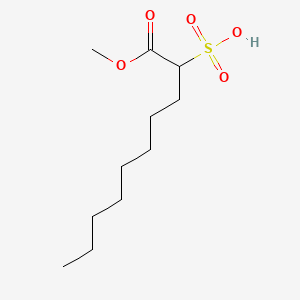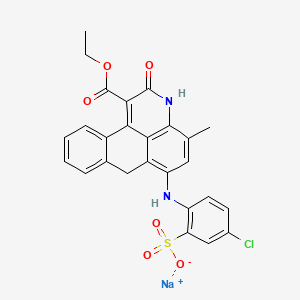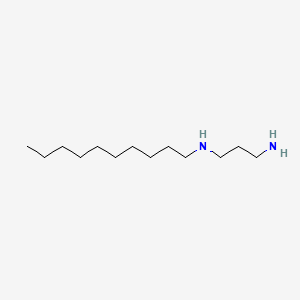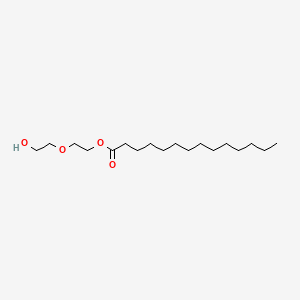
(s)-1,2,4-Butanetriol trimesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-1,2,4-Butanetriol trimesylate is a chemical compound known for its unique structure and properties It is a derivative of butanetriol, where the hydroxyl groups are esterified with mesylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1,2,4-Butanetriol trimesylate typically involves the esterification of (s)-1,2,4-butanetriol with mesyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride. The general reaction scheme is as follows:
(s)-1,2,4-Butanetriol+3Mesyl chloride→(s)-1,2,4-Butanetriol trimesylate+3HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
化学反応の分析
Types of Reactions
(s)-1,2,4-Butanetriol trimesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to yield (s)-1,2,4-butanetriol.
Hydrolysis: In the presence of water, the mesylate groups can be hydrolyzed to form (s)-1,2,4-butanetriol and methanesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions at room temperature.
Major Products
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: (s)-1,2,4-Butanetriol.
Hydrolysis: (s)-1,2,4-Butanetriol and methanesulfonic acid.
科学的研究の応用
(s)-1,2,4-Butanetriol trimesylate has found applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism by which (s)-1,2,4-Butanetriol trimesylate exerts its effects is primarily through its ability to act as an electrophile. The mesylate groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the mesylate groups are replaced by other functional groups, leading to the formation of new compounds.
類似化合物との比較
Similar Compounds
(s)-1,2,4-Butanetriol trichloride: Similar structure but with chloride groups instead of mesylate groups.
(s)-1,2,4-Butanetriol triflate: Contains triflate groups, which are also good leaving groups.
(s)-1,2,4-Butanetriol triacetate: Esterified with acetate groups instead of mesylate groups.
Uniqueness
(s)-1,2,4-Butanetriol trimesylate is unique due to the presence of mesylate groups, which are excellent leaving groups, making it highly reactive in substitution reactions. This property distinguishes it from other similar compounds and makes it valuable in synthetic chemistry.
特性
CAS番号 |
99520-81-7 |
|---|---|
分子式 |
C7H16O9S3 |
分子量 |
340.4 g/mol |
IUPAC名 |
[(3S)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate |
InChI |
InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
YJIUOKPKBPEIMF-ZETCQYMHSA-N |
異性体SMILES |
CS(=O)(=O)OCC[C@@H](COS(=O)(=O)C)OS(=O)(=O)C |
正規SMILES |
CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
